2-(2-Bromoethyl)naphthalene
Overview
Description
2-(2-Bromoethyl)naphthalene is a chemical compound belonging to the family of naphthalene derivatives. It is characterized by the presence of a bromoethyl group attached to the naphthalene ring. This compound is typically a colorless to pale yellow liquid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)naphthalene can be achieved through several methods. One common method involves the bromination of 2-(naphthalen-2-yl)ethan-1-ol. The reaction is typically carried out in dichloromethane (DCM) at 0°C using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) as reagents .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through distillation or recrystallization techniques to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted naphthalene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2-(2-Bromoethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the development of bioactive molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery and development.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)naphthalene involves its interaction with various molecular targets and pathways. The bromoethyl group can undergo substitution reactions, leading to the formation of different functional groups that interact with specific enzymes or receptors. These interactions can modulate biological activities and pathways, making the compound valuable in medicinal chemistry and drug development .
Comparison with Similar Compounds
- 2-(1-Bromoethyl)naphthalene
- 2-(Bromomethyl)naphthalene
- 2-Ethynyl-naphthalene
- Naphthalene-2-sulfonamide
- 2-Bromoethyl ether
Comparison: 2-(2-Bromoethyl)naphthalene is unique due to the position of the bromoethyl group on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and the range of products that can be derived from it .
Properties
IUPAC Name |
2-(2-bromoethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJYJMDQLURVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281270 | |
Record name | 2-(2-bromoethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2086-62-6 | |
Record name | 2086-62-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-bromoethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromoethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of [naphthalene-1,2,3,4,4a,8a-13C6]-2-(2-bromoethyl)naphthalene important, as described in the paper?
A1: The paper focuses on developing a reliable method for synthesizing 13C-labeled 2-substituted naphthalene derivatives, using [naphthalene-1,2,3,4,4a,8a-13C6]-2-(2-bromoethyl)naphthalene (1) as a key intermediate []. This labeled compound is particularly important for the synthesis of [13C6]-labeled SR57746A, also known as Xaliproden (2). Utilizing stable isotope labeling is crucial in pharmaceutical research, particularly in drug metabolism and pharmacokinetic studies, as it allows for the tracking and quantification of the drug and its metabolites within biological systems.
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